6,7-dimethoxy-3-((2-methoxyphenyl)amino)isobenzofuran-1(3H)-one
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Description
Synthesis Analysis
The synthesis of compounds related to 6,7-dimethoxy-3-((2-methoxyphenyl)amino)isobenzofuran-1(3H)-one involves cyclization reactions and has been explored in the context of similar molecules. For instance, the synthesis of 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one was achieved by cyclizing phenylethylaminophtalides with polyphosphoric acid. This process was characterized using X-ray diffraction and NMR assignments, providing a foundation for understanding the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of compounds in this family has been studied using various techniques. The crystal structure of a closely related compound, 6,7-dimethoxy-3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one, was determined to consist of an indoline system and an isobenzofuran system connected by an enamine carbon. This compound crystallized in the P21/n space group with two independent molecules forming a centrosymmetric dimer. Such structural analyses are crucial for understanding the molecular geometry and potential reactivity of 6,7-dimethoxy-3-((2-methoxyphenyl)amino)isobenzofuran-1(3H)-one .
Chemical Reactions Analysis
The reactivity of these compounds can be inferred from theoretical studies and experimental data. For example, the local reactivity descriptors such as Fukui functions, local softness, and local electrophilicity were calculated for 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one. These descriptors help predict the sites of chemical reactivity and the potential for aromatic demethoxylation, which is a key reaction in the transformation of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be deduced from their molecular structures and theoretical studies. Density Functional Theory (DFT) studies, including the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) values, provide insights into the electronic properties of the molecules. For the related compound mentioned earlier, the HOMO and LUMO values were calculated to be -0.26952 a.u. and -0.17760 a.u., respectively. These values are indicative of the compound's stability and reactivity, which are important factors in the physical and chemical properties of 6,7-dimethoxy-3-((2-methoxyphenyl)amino)isobenzofuran-1(3H)-one .
Scientific Research Applications
Synthesis and Chemical Properties
One area of research focuses on the synthesis of complex organic molecules, such as derivatives of benzofurans and isoflavones, which are of interest due to their diverse biological activities. For instance, the synthesis of di- and tri-methylfuroisoflavones through the acylation of dimethyl-bz-hydroxybenzofurans demonstrates the utility of benzofuran derivatives in the creation of novel compounds with potential pharmaceutical applications (Kawase, Nanbu, & Miyoshi, 1968). Similarly, the development of novel benzodifuranyl compounds with anti-inflammatory and analgesic properties showcases the chemical versatility and potential therapeutic use of these molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biochemical and Pharmacological Studies
Research also extends into biochemical and pharmacological areas, with studies exploring the interaction of these compounds with biological targets. For example, the evaluation of the TOP1-targeting activity and cytotoxicity of nitro and amino derivatives in the D-ring of certain benzofuran compounds highlights the potential for developing new anticancer agents (Singh et al., 2003).
Environmental and Microbial Applications
Furthermore, the study of anaerobic O-demethylations of methoxyfuran and similar compounds by certain microbes points to applications in environmental science and bioremediation, indicating the microbial ability to transform synthetic organic molecules under anaerobic conditions (Stupperich, Konle, & Eckerskorn, 1996).
properties
IUPAC Name |
6,7-dimethoxy-3-(2-methoxyanilino)-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-20-12-7-5-4-6-11(12)18-16-10-8-9-13(21-2)15(22-3)14(10)17(19)23-16/h4-9,16,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOKKZCXBMAZKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-3-((2-methoxyphenyl)amino)isobenzofuran-1(3H)-one |
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